![molecular formula C22H21FN4O3S B2635014 5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-59-0](/img/structure/B2635014.png)
5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Description
Scientific Research Applications
Antimicrobial Activity
Several synthesized compounds, including variants of 5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, have been extensively studied for their antimicrobial properties. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant in vitro antimicrobial activity against different bacterial and fungal strains (Puthran et al., 2019). Similarly, compounds synthesized from 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile were evaluated for 5-HT3 antagonisms and showed favorable receptor antagonism (Mahesh et al., 2004). These studies underscore the potential of these compounds in developing new antimicrobial agents.
Anticancer Activity
The compound was also researched for its potential in cancer therapy. For instance, a 1,2,4-triazole derivative was evaluated for anti-cancer activity against Dalton’s Lymphoma Ascitic in mice, showcasing a significant reduction in cancer cell count, offering insights into its potential as an anti-cancer agent (Arul & Smith, 2016).
Enzyme Inhibition
Furthermore, the compounds have been studied for enzyme inhibition properties. Synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides showed notable inhibition against the butyrylcholinesterase (BChE) enzyme, making them potentially useful in treating diseases related to enzyme malfunction (Khalid et al., 2016).
Molecular Docking and Synthesis
In the realm of drug design and molecular interaction studies, the compound and its derivatives have been used in molecular docking studies to understand the interaction mechanisms with target proteins. For example, benzimidazole derivatives bearing 1,2,4-triazole showed significant anti-cancer activity through molecular docking studies, indicating strong binding affinities with cancer-related proteins (Karayel, 2021).
properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c23-18-8-4-16(5-9-18)15-25-22-20(14-24)26-21(30-22)17-6-10-19(11-7-17)31(28,29)27-12-2-1-3-13-27/h4-11,25H,1-3,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSIUIQLVOOLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
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